molecular formula C11H8F2O B11901152 2-(Difluoromethyl)-6-naphthol

2-(Difluoromethyl)-6-naphthol

Cat. No.: B11901152
M. Wt: 194.18 g/mol
InChI Key: GBSLVWWLCKERID-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-naphthol is an organic compound characterized by the presence of a difluoromethyl group attached to a naphthol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of naphthol using difluoromethylating agents such as TMS-CF₂H (trimethylsilyl difluoromethyl) under metal-free conditions . This reaction is notable for its operational simplicity and good functional group tolerance.

Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-6-naphthol may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. The use of non-ozone depleting difluorocarbene reagents has streamlined access to this compound, making it more feasible for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-6-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the naphthol ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include difluoromethylated quinones, hydroquinones, and various substituted naphthols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Difluoromethyl)-6-naphthol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-naphthol involves its interaction with various molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to act as a hydrogen bond donor, which can influence its binding to biological targets. This property is particularly important in medicinal chemistry, where the compound’s interaction with enzymes and receptors can lead to the development of new therapeutic agents .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-6-naphthol
  • 2-(Fluoromethyl)-6-naphthol
  • 2-(Chloromethyl)-6-naphthol

Comparison: 2-(Difluoromethyl)-6-naphthol is unique due to the presence of two fluorine atoms in the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the difluoromethyl group provides a balance between lipophilicity and hydrogen bond donor ability, making it more versatile in various applications .

Biological Activity

2-(Difluoromethyl)-6-naphthol is a fluorinated naphthol derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of a difluoromethyl group enhances the compound's lipophilicity and may influence its pharmacokinetic properties, making it an interesting candidate for further research in various therapeutic areas.

  • Molecular Formula : C11H8F2O
  • Molecular Weight : 202.18 g/mol
  • Structural Characteristics : The compound features a naphthalene ring substituted with a hydroxyl group and a difluoromethyl group, which significantly alters its chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The difluoromethyl group can form strong hydrogen bonds, potentially modulating the activity of various proteins involved in metabolic pathways. This interaction may enhance the compound's efficacy in therapeutic applications, particularly in areas where fluorinated compounds are known to exhibit improved biological activity.

Anti-inflammatory Properties

Naphthol derivatives have also been investigated for anti-inflammatory effects. The introduction of the difluoromethyl group may enhance these properties by increasing metabolic stability and altering interactions with inflammatory mediators.

Case Studies

  • In Vitro Studies : Preliminary in vitro studies have indicated that this compound can inhibit certain enzyme activities related to inflammation and microbial resistance mechanisms. Further investigations are necessary to quantify these effects and establish dose-response relationships.
  • Synthesis and Characterization : Various synthetic routes have been explored to create derivatives of this compound, which serve as precursors for more complex molecular structures. These derivatives have been evaluated for their biological activities, providing insights into structure-activity relationships (SAR) .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntibacterialEffective against MRSA
AntifungalPotential activity (needs further study)
Anti-inflammatoryInhibition of enzyme activities

Properties

Molecular Formula

C11H8F2O

Molecular Weight

194.18 g/mol

IUPAC Name

6-(difluoromethyl)naphthalen-2-ol

InChI

InChI=1S/C11H8F2O/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9/h1-6,11,14H

InChI Key

GBSLVWWLCKERID-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C(F)F

Origin of Product

United States

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